1-[(1-Methyl-5-pyrazolyl)methyl]guanidine
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Overview
Description
1-[(1-Methyl-5-pyrazolyl)methyl]guanidine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is of interest due to its unique structure, which includes a pyrazole ring and a guanidine group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-[(1-Methyl-5-pyrazolyl)methyl]guanidine typically involves the reaction of 1-methyl-5-pyrazolecarboxaldehyde with guanidine under specific conditions. One common method includes the use of solvents such as ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-[(1-Methyl-5-pyrazolyl)methyl]guanidine undergoes various chemical reactions, including:
Scientific Research Applications
1-[(1-Methyl-5-pyrazolyl)methyl]guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-5-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and guanidine group play crucial roles in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-[(1-Methyl-5-pyrazolyl)methyl]guanidine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound is used as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors, which are important in the treatment of diabetes.
Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: This compound is another pyrazole derivative with applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H11N5 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-[(2-methylpyrazol-3-yl)methyl]guanidine |
InChI |
InChI=1S/C6H11N5/c1-11-5(2-3-10-11)4-9-6(7)8/h2-3H,4H2,1H3,(H4,7,8,9) |
InChI Key |
ZRVBBHJMZODLSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN=C(N)N |
Origin of Product |
United States |
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